molecular formula C12H16N2O B13061353 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one

2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one

Cat. No.: B13061353
M. Wt: 204.27 g/mol
InChI Key: WTGUAIWQSMIDQJ-UHFFFAOYSA-N
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Description

2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one is an organic compound that features a piperidine ring and a pyridine ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one typically involves the reaction of 2-piperidinone with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ethanone bridge to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function. The ethanone bridge may also play a role in modulating the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one
  • 2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one
  • 2-(Piperidin-3-YL)-1-(pyridin-3-YL)ethan-1-one

Uniqueness

2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one is unique due to the specific positioning of the piperidine and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the ethanone bridge also provides a versatile site for further functionalization, making it a valuable scaffold in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-piperidin-2-yl-1-pyridin-3-ylethanone

InChI

InChI=1S/C12H16N2O/c15-12(10-4-3-6-13-9-10)8-11-5-1-2-7-14-11/h3-4,6,9,11,14H,1-2,5,7-8H2

InChI Key

WTGUAIWQSMIDQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CN=CC=C2

Origin of Product

United States

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